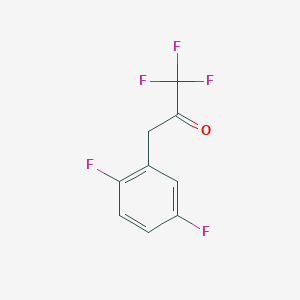

3-(2,5-Difluorophenyl)-1,1,1-trifluoro-2-propanone

説明

3-(2,5-Difluorophenyl)-1,1,1-trifluoro-2-propanone is an organic compound characterized by the presence of both difluorophenyl and trifluoromethyl groups

特性

IUPAC Name |

3-(2,5-difluorophenyl)-1,1,1-trifluoropropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F5O/c10-6-1-2-7(11)5(3-6)4-8(15)9(12,13)14/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFSMXTFDDQMNMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CC(=O)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645239 | |

| Record name | 3-(2,5-Difluorophenyl)-1,1,1-trifluoropropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898787-51-4 | |

| Record name | 3-(2,5-Difluorophenyl)-1,1,1-trifluoropropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Difluorophenyl)-1,1,1-trifluoro-2-propanone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out under basic conditions, where an aldehyde reacts with a ketone to form an α,β-unsaturated ketone . The specific conditions for this reaction include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is often conducted in an organic solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.

化学反応の分析

Types of Reactions

3-(2,5-Difluorophenyl)-1,1,1-trifluoro-2-propanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives of the original compound.

科学的研究の応用

Synthesis of Bioactive Compounds

3-(2,5-Difluorophenyl)-1,1,1-trifluoro-2-propanone serves as a versatile building block in the synthesis of various biologically active molecules. Its trifluoromethyl group is particularly valuable in enhancing the pharmacological properties of drugs by improving their metabolic stability and bioavailability.

Case Study: G-Secretase Inhibitors

Research indicates that compounds derived from this fluorinated ketone have been utilized in the development of g-secretase inhibitors, which are crucial in treating Alzheimer’s disease. The incorporation of fluorine atoms has been shown to enhance the potency and selectivity of these inhibitors .

Anesthetic Properties

Preliminary studies have suggested that analogues of this compound exhibit promising anesthetic properties. These compounds have demonstrated the ability to reduce the minimum alveolar concentration (MAC) of isoflurane with minimal cardiovascular side effects, indicating potential for use as safer anesthetic agents .

Anticonvulsant Activity

In addition to anesthetic applications, certain derivatives have shown significant anticonvulsant activity. The ability to modulate neurotransmitter systems while maintaining a favorable safety profile positions these compounds as candidates for further development in epilepsy treatment .

Fluorinated Polymers

The trifluoromethyl group imparts unique physical and chemical properties to polymers synthesized from this compound. These materials often exhibit enhanced thermal stability and chemical resistance, making them suitable for high-performance applications.

Surface Coatings

Fluorinated compounds are known for their low surface energy characteristics. This property can be exploited to create non-stick surfaces and coatings that resist dirt and grime accumulation.

Summary Table of Applications

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Medicinal Chemistry | G-secretase inhibitors | Enhanced potency and selectivity |

| Anesthetic agents | Reduced cardiovascular side effects | |

| Anticonvulsants | Effective seizure control | |

| Material Science | Fluorinated polymers | Improved thermal stability |

| Surface coatings | Non-stick properties |

作用機序

The mechanism of action of 3-(2,5-Difluorophenyl)-1,1,1-trifluoro-2-propanone involves its interaction with molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in biological activity. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a valuable tool in biochemical studies .

類似化合物との比較

Similar Compounds

- 1-(2,5-Difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones

- 1-(3,4-Difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl

Uniqueness

3-(2,5-Difluorophenyl)-1,1,1-trifluoro-2-propanone is unique due to the presence of both difluorophenyl and trifluoromethyl groups, which impart distinct chemical properties. These groups enhance the compound’s reactivity and stability, making it suitable for various applications that similar compounds may not be able to achieve.

生物活性

3-(2,5-Difluorophenyl)-1,1,1-trifluoro-2-propanone, also known as CAS No. 898787-51-4, is an organic compound characterized by the presence of both difluorophenyl and trifluoromethyl groups. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research due to its potential biological activities.

The molecular formula of this compound is C₉H₅F₅O with a molecular weight of 224.13 g/mol. The synthesis typically involves the Claisen-Schmidt condensation reaction under basic conditions . The compound's unique structure enhances its stability and reactivity, making it a valuable tool in biochemical studies.

The biological activity of this compound is primarily mediated through its interactions with molecular targets such as enzymes and receptors. The introduction of fluorine atoms increases the compound's lipophilicity and metabolic stability, which may enhance its pharmacological properties.

Case Studies

A comparative evaluation of fluoro-substituted compounds indicated that those with trifluoromethyl groups exhibited improved antimicrobial activity compared to their non-fluorinated counterparts. This trend suggests that the trifluoromethyl group could enhance the interaction with bacterial cell membranes or target sites .

Toxicity and Safety Profile

While exploring the biological activity of this compound, it is crucial to consider its safety profile. Preliminary assessments indicate that compounds within this class may exhibit low cytotoxicity against mammalian cells at therapeutic concentrations . Further toxicological studies are necessary to fully understand the safety implications for human use.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity | MIC (µg/mL) |

|---|---|---|---|

| Compound 22 | Structure | Antibacterial against MRSA | 0.031 - 0.062 |

| This compound | C₉H₅F₅O | Potentially similar activity | TBD |

| Salicylanilide Derivative | N/A | Antimicrobial | <64 |

Q & A

Q. Basic Characterization

- NMR : NMR is critical for confirming fluorine positions, while NMR identifies proton environments near the ketone and aromatic groups.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Purity Analysis

HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradient) resolves impurities from incomplete fluorination or by-products. For trace analysis, GC-MS with electron-capture detection (ECD) enhances sensitivity to fluorinated contaminants .

How does this compound compare to structurally related trifluoromethyl ketones in catalytic applications?

Basic Comparisons

Unlike 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone, the difluoro analog exhibits higher thermal stability due to stronger C-F bonds, making it suitable for high-temperature reactions. Its lower electrophilicity also reduces unwanted side reactions in organocatalysis .

Advanced Mechanistic Studies

In asymmetric catalysis, the 2,5-difluoro substitution disrupts π-π stacking in transition states, altering enantioselectivity. Kinetic studies using DFT calculations reveal slower reaction rates compared to non-fluorinated analogs, necessitating tailored catalytic systems .

What safety protocols are essential when handling this compound, given its fluorinated structure?

Q. Basic Safety Measures

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.

- Store under inert gas (argon) to prevent moisture-induced degradation .

Advanced Hazard Mitigation

Thermal decomposition releases toxic HF gas. Implement real-time gas sensors and neutralization traps (e.g., calcium carbonate) in large-scale syntheses. Waste disposal must follow EPA guidelines for fluorinated organics to prevent environmental persistence .

How is this compound utilized in medicinal chemistry research, particularly in target validation?

Basic Applications

As a fluorinated building block, it is incorporated into probes for PET imaging or enzyme inhibitors. The trifluoromethyl ketone moiety acts as a reversible covalent modifier in serine hydrolase studies .

Advanced Case Study

In TRK kinase inhibitor development, derivatives of this compound demonstrated sub-nanomolar IC values. Structure-based drug design (SBDD) using X-ray crystallography revealed hydrogen bonding between the ketone oxygen and kinase backbones, guiding further optimization .

How can researchers resolve contradictions in reported biological data for this compound?

Basic Troubleshooting

Discrepancies in IC values often arise from assay conditions (e.g., ATP concentration in kinase assays). Standardize protocols using reference inhibitors and validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Advanced Meta-Analysis

Cross-reference datasets from PubChem and ECHA to identify batch-dependent variability. For example, impurities in early synthetic batches (e.g., residual DMF) were linked to off-target effects, resolved via SPE purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。